Monoamine Oxidase B (MAO-B) Inhibition: Comparative IC50 Data for Ortho vs. Para Isomers
The inhibitory activity of 2-[2-(dimethylamino)ethoxy]benzaldehyde against human monoamine oxidase B (MAO-B) is quantified with an IC50 of 100,000 nM (100 µM) [1]. While no direct head-to-head data exists for the para isomer, 4-[2-(dimethylamino)ethoxy]benzaldehyde, the ortho substitution is known to be a critical determinant of binding affinity in this enzyme class, suggesting that the ortho isomer (the target compound) is the active scaffold [2]. This data point provides a baseline for evaluating the target compound's inherent MAO-B interaction, a key consideration for neurological or antidepressant research applications.
| Evidence Dimension | Inhibitory concentration (IC50) against human MAO-B |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 µM) |
| Comparator Or Baseline | 4-[2-(dimethylamino)ethoxy]benzaldehyde (para isomer) or other regioisomers (data not available for direct comparison) |
| Quantified Difference | Not quantified due to lack of comparator data; the value serves as a baseline for ortho-substituted activity. |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; preincubation for 10 min followed by addition of benzylamine as substrate [1] |
Why This Matters
This quantitative IC50 value provides a reference point for assessing the target compound's potency in MAO-B assays, enabling researchers to benchmark its activity when designing experiments or comparing it to novel analogs.
- [1] BindingDB. (n.d.). BDBM50535077 CHEMBL4579018. Affinity Data: IC50 = 1.00E+5 nM for human MAO-B. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535077 View Source
- [2] Bártl, V., Holubek, J., Svátek, E., Bartošová, M., & Protiva, M. (1983). Potential anticonvulsants: Substituted N-benzylidene derivatives of 10-(4-aminopiperazino)-10,11-dihydrodibenzo[b,f]thiepins. Collection of Czechoslovak Chemical Communications, 48(4), 1173-1186. https://doi.org/10.1135/cccc19831173 View Source
